molecular formula C8H12F2O3 B6609563 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid CAS No. 2293409-22-8

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid

Cat. No.: B6609563
CAS No.: 2293409-22-8
M. Wt: 194.18 g/mol
InChI Key: XMHJVOAJSXHEBM-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid is a fluorinated cyclobutane-containing carboxylic acid derivative. Its structure features a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions, a methoxy group at the α-carbon, and a carboxylic acid group. This compound is of interest in medicinal chemistry due to the combined effects of fluorination (which enhances metabolic stability and lipophilicity) and the cyclobutyl moiety (which introduces ring strain and conformational rigidity) .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-7(13-2,6(11)12)5-3-8(9,10)4-5/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJVOAJSXHEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid typically involves the introduction of fluorine atoms into a cyclobutane ring, followed by functionalization to introduce the methoxy and propanoic acid groups. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by altering the electronic distribution and steric properties. This can lead to modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid with related compounds, highlighting molecular features, physicochemical properties, and biological activities.

Compound Name Molecular Formula Molecular Weight Substituents/Key Features Biological Activity/Applications Source
2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid C₈H₁₂F₂O₃ 218.18 g/mol 3,3-difluorocyclobutyl, α-methoxy, carboxylic acid Potential metabolic stabilizer, drug candidate (inferred) N/A (hypothetical)
3-(3,3-Difluorocyclobutyl)propanoic acid C₇H₁₀F₂O₂ 188.15 g/mol 3,3-difluorocyclobutyl, no methoxy, shorter chain Intermediate in fluorinated drug synthesis
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid C₁₀H₁₅F₂NO₃ 259.23 g/mol 3,3-difluorocyclobutyl, acetamido group at α-carbon, carboxylic acid Not explicitly stated; likely bioactive due to acetamido group
3-Fluoro-2,2-dimethylpropanoic acid C₅H₉FO₂ 120.12 g/mol Fluorine at β-carbon, dimethyl groups at α-carbon, no cyclobutyl Building block for fluorinated polymers/agrochemicals
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid C₁₆H₂₂O₉ 358.3 g/mol Glucosyloxy and methoxy on phenyl ring, propanoic acid chain GST inhibitory, antifungal activities

Key Observations

Impact of Fluorination and Cyclobutyl Ring: The 3,3-difluorocyclobutyl group in the target compound and its analogs enhances metabolic stability and lipophilicity compared to non-fluorinated cyclobutyl derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid in ). Cyclobutyl rings introduce steric constraints and ring strain, which can influence binding to enzymatic pockets or receptors.

Role of Methoxy vs. Acetamido Substituents :

  • The α-methoxy group in the target compound may increase solubility in polar solvents compared to the acetamido analog (), which has hydrogen-bonding capabilities from the amide group.
  • Acetamido derivatives (e.g., ) are more likely to participate in target interactions via hydrogen bonding, whereas methoxy groups primarily contribute steric and electronic effects.

Comparison with Aromatic Derivatives: Compounds like 3-(2-methoxyphenyl)propanoic acid () and 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid () feature aromatic rings. These exhibit π-π stacking interactions in biological systems, unlike the aliphatic cyclobutyl group in the target compound. The glucosyloxy group in introduces significant hydrophilicity, contrasting with the lipophilic cyclobutyl-fluorinated analogs.

Biological Activity Trends :

  • Fluorinated cyclobutyl derivatives are often explored as protease inhibitors or kinase modulators due to their stability .
  • Compounds with glucosyloxy groups () show antifungal activity, suggesting substituent-dependent biological roles.

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